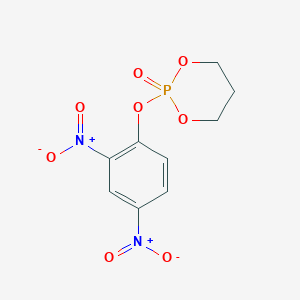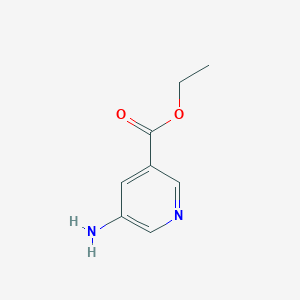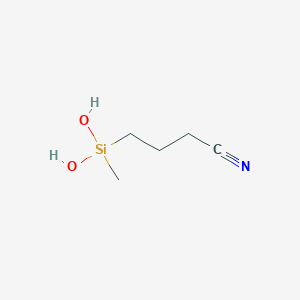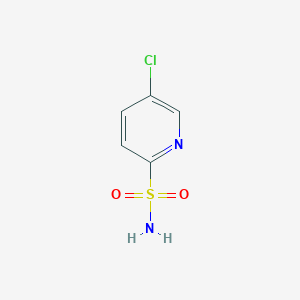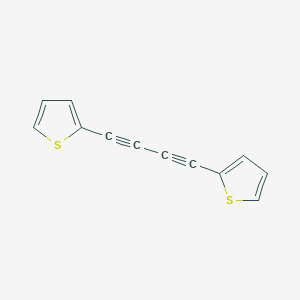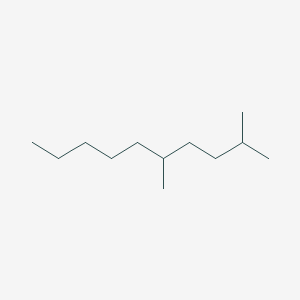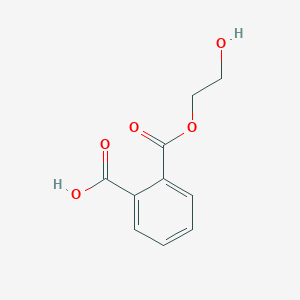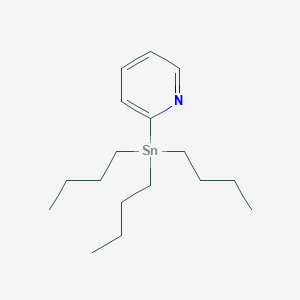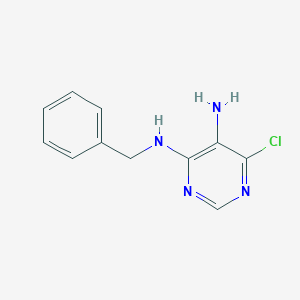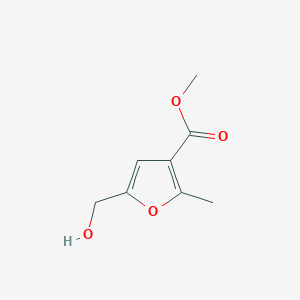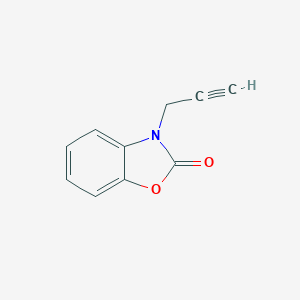
2-Benzoxazolinone, 3-(2-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxazolinone, 3-(2-propynyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoxazolinone, which is a heterocyclic organic compound that contains a benzene ring fused to an oxazole ring. The addition of 2-propynyl to benzoxazolinone results in the formation of a new compound that exhibits unique properties and characteristics.
Mechanism Of Action
The mechanism of action of 2-Benzoxazolinone, 3-(2-propynyl)- is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurodegenerative diseases, 2-Benzoxazolinone, 3-(2-propynyl)- has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Benzoxazolinone, 3-(2-propynyl)- depend on the specific application and concentration used. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. In agriculture, 2-Benzoxazolinone, 3-(2-propynyl)- has been shown to inhibit the growth of weed species by interfering with their metabolic processes.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Benzoxazolinone, 3-(2-propynyl)- in lab experiments include its potent activity and unique properties. It is also relatively easy to synthesize and can be modified to improve its activity and selectivity. However, the limitations include its potential toxicity and lack of specificity, which can lead to off-target effects and unwanted side effects.
Future Directions
There are several future directions for the research and development of 2-Benzoxazolinone, 3-(2-propynyl)-. In medicinal chemistry, further studies are needed to optimize its activity and selectivity for specific cancer types. In agriculture, it can be further developed as a natural herbicide with low environmental impact. In material science, it can be used as a building block for the synthesis of novel materials with unique properties. Overall, the potential applications of 2-Benzoxazolinone, 3-(2-propynyl)- are vast, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 2-Benzoxazolinone, 3-(2-propynyl)- involves the reaction of 2-propynylamine with 2-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Scientific Research Applications
2-Benzoxazolinone, 3-(2-propynyl)- has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-Benzoxazolinone, 3-(2-propynyl)- has been shown to exhibit herbicidal activity against various weed species. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
19420-41-8 |
|---|---|
Product Name |
2-Benzoxazolinone, 3-(2-propynyl)- |
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-prop-2-ynyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H7NO2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h1,3-6H,7H2 |
InChI Key |
BMKFKTFCOJPUGR-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2OC1=O |
Canonical SMILES |
C#CCN1C2=CC=CC=C2OC1=O |
Other CAS RN |
19420-41-8 |
synonyms |
3-(2-Propynyl)benzoxazol-2(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







